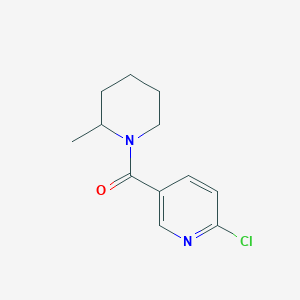

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloropyridine ring and a methylpiperidine moiety.

Preparation Methods

The synthesis of (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 6-chloropyridine-3-carboxylic acid with 2-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an inert atmosphere at a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Research indicates that (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone exhibits notable biological activity, particularly as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological conditions, suggesting potential therapeutic applications in treating disorders such as anxiety, depression, and schizophrenia.

Key Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| mGluR5 Antagonism | Modulation of neurotransmitter release | |

| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | |

| Anticancer Activity | Cytotoxic effects against certain cancer cell lines |

Applications in Research and Medicine

The compound's ability to interact with specific molecular targets makes it valuable in several research areas:

- Neurological Disorders : Its role as an mGluR5 antagonist positions it as a candidate for developing treatments for anxiety and depression. Studies have shown that modulation of this receptor can lead to significant behavioral changes in animal models.

- Cancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is necessary to elucidate its mechanisms of action and efficacy.

- Pharmacological Profiles : The compound's interaction with other receptors and enzymes involved in neurological pathways has been explored, which may contribute to its overall therapeutic potential.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders.

Study 2: Anticancer Properties

In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Further investigations are planned to explore its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylpiperidine group may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone can be compared with similar compounds such as:

(3-bromo-6-chloropyridin-2-yl)(4-methylpiperidin-1-yl)methanone: This compound has a similar structure but includes a bromine atom, which may alter its reactivity and biological activity.

N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This compound contains an acridine moiety instead of a chloropyridine ring, leading to different chemical and biological properties.

Biological Activity

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone, a compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

- Inhibition of Prostaglandin Dehydrogenase :

- Antitumor Activity :

Efficacy in Preclinical Models

Recent studies have evaluated the efficacy of this compound in animal models.

- In Vivo Studies :

Case Studies

Several case studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid derivatives with 2-methylpiperidine. A common approach uses carbodiimide reagents (e.g., DCC or EDC) with DMAP as a catalyst in dichloromethane (DCM) to form the methanone linkage . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Intermediate characterization employs ¹H NMR (600 MHz, CDCl₃) to confirm coupling efficiency and HRMS (ESI+, <5 ppm mass accuracy) for molecular formula validation .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | DCC, DMAP, DCM, RT, 24h | Amide bond formation |

| Purification | Silica gel chromatography | Remove unreacted reagents |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- X-ray crystallography : SHELXL refines single-crystal data to determine bond lengths/angles and confirm stereochemistry. Twinned data may require Hooft parameter adjustments .

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent environments. For example, the 6-chloropyridinyl proton signals appear as doublets near δ 8.2–8.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with sub-ppm accuracy .

- ORTEP-3 : Generates 3D molecular graphics for publication-quality structural representations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to target proteins (e.g., enzymes with pyridine-binding pockets). Ligand preparation includes geometry optimization via Gaussian09 at the B3LYP/6-31G* level .

- QSAR studies : Substituent effects (e.g., chloro vs. fluoro groups) are modeled using MOE or RDKit to correlate structural features with activity .

Q. What challenges arise during crystallographic refinement, and how are they resolved?

- Methodological Answer :

- Twinned data : SHELXL’s TWIN/BASF commands refine twinned crystals. Hooft parameters (|E²−1| statistics) diagnose twinning .

- Disorder : Partial occupancy modeling splits atoms into multiple positions with restrained bond distances.

Q. How are structure-activity relationships (SARs) explored for analogs of this compound?

- Methodological Answer :

- Substituent variation : Replace the 6-chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups via nucleophilic aromatic substitution .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models. For example, pyridine derivatives in showed potential in neurological target modulation .

Q. What analytical methods quantify this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). ESI+ ionization detects [M+H]⁺. Calibration curves (1–1000 ng/mL) ensure linearity (R² >0.99) .

- Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) extracts the compound from plasma .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

(6-chloropyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C12H15ClN2O/c1-9-4-2-3-7-15(9)12(16)10-5-6-11(13)14-8-10/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

XCBFDGHHGVSHQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.